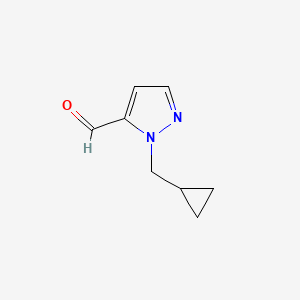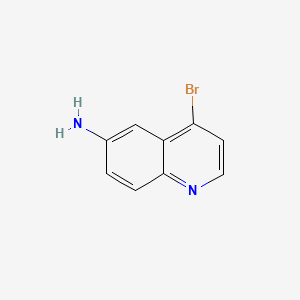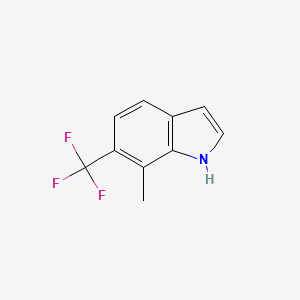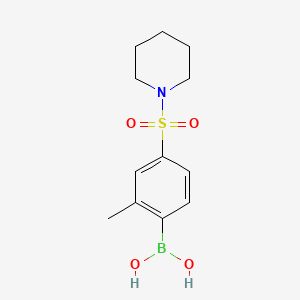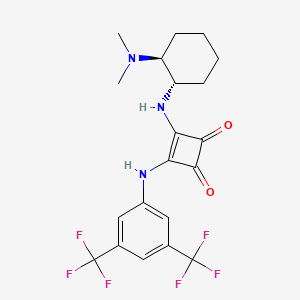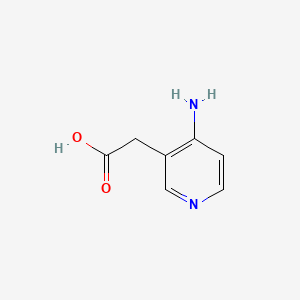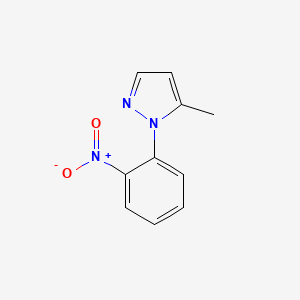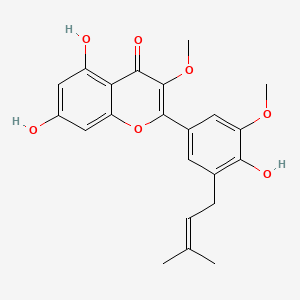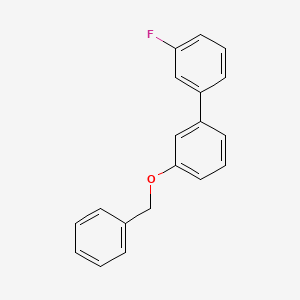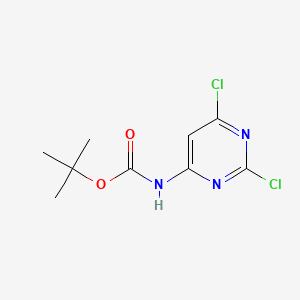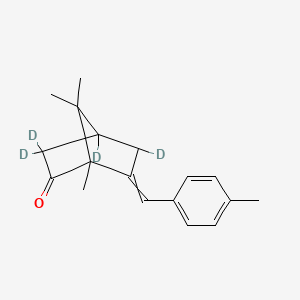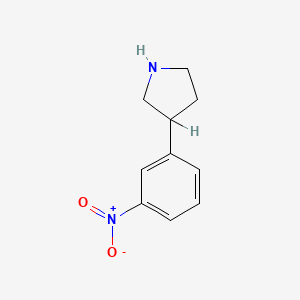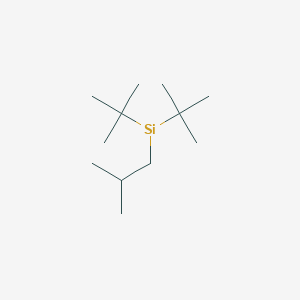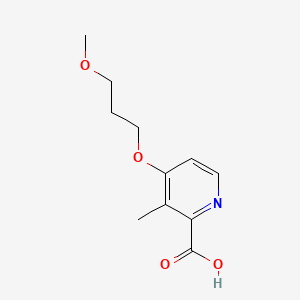
4-(3-Methoxypropoxy)-3-methylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .
Chemical Reactions Analysis
In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Pharmaceutical Synthesis : A study described the enantioselective synthesis of (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in synthesizing the renin inhibitor Aliskiren. This process emphasizes the pharmaceutical relevance of derivatives of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in creating potent medications (Andrushko et al., 2008).
Antimicrobial Activities
- Antimicrobial Properties : Research involving pyridine-2-carboxylic acid derivatives, closely related to 4-(3-Methoxypropoxy)-3-methylpicolinic acid, demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential antimicrobial applications of similar compounds (Tamer et al., 2018).
Fluorescence Labeling and Spectroscopy
- Fluorescence Labeling : A novel fluorophore, 6-methoxy-4-quinolone, derived from related compounds, exhibited strong fluorescence across a wide pH range, suggesting utility in biomedical analysis as a fluorescent labeling reagent. This showcases the potential for derivatives of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in fluorescence-based applications (Hirano et al., 2004).
Material Science and Coordination Chemistry
- Material Science : The synthesis of a Cu9 [3 × 3] mixed ligand grid, incorporating 4-methoxy-2,6-dicarboxylic hydrazide and methyl imino-2-picolinate, demonstrates the utility of picolinic acid derivatives in designing new materials with unique structural and magnetic properties (Xu et al., 2002).
properties
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-3-methylpicolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
